3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboximidamide
Description
Properties
IUPAC Name |
3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3N3O/c1-2-16-6-8(9(10,11)12)3-4-15(5-8)7(13)14/h2-6H2,1H3,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGQCFPCSKFFKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCN(C1)C(=N)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry
The compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its trifluoromethyl group enhances the stability and reactivity of derivatives synthesized from it, making it an attractive intermediate for complex molecular architectures.
Applications in Synthesis:
- Used in cyclocondensation reactions to form pyrrolidine derivatives.
- Acts as a precursor for the synthesis of fluorinated compounds, which are often more biologically active than their non-fluorinated counterparts.
Biology
3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboximidamide exhibits significant biological activity attributed to its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to target proteins, potentially modulating various signaling pathways.
Biological Activities:
- Investigated for its potential therapeutic effects in diseases where modulation of biological pathways is beneficial.
- Used in studies examining the impact of trifluoromethylation on drug efficacy and metabolism.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Study on Fluorinated Compounds : Research published in Journal of Organic Chemistry demonstrated that compounds with trifluoromethyl groups exhibit enhanced biological activity due to increased lipophilicity, leading to better membrane permeability .
- Therapeutic Potential : A study focused on the modulation of phosphatidylinositol 3-kinase (PI3K) pathways indicated that derivatives of pyrrolidine carboximidamides could be beneficial in cancer treatment by inhibiting tumor growth .
Comparison with Similar Compounds
Key Structural Analogues
The compound belongs to a broader class of pyrrolidine-1-carboximidamide derivatives, many of which are sphingosine kinase (SphK) inhibitors. Below is a detailed comparison with four structurally related compounds:
Substituent Effects on Activity and Properties
- Trifluoromethyl (-CF₃) vs. Alkyl Chains: The trifluoromethyl group in the target compound enhances metabolic stability and introduces moderate lipophilicity.
- Ethoxymethyl (-CH₂OCH₂CH₃) vs. Oxadiazole-Linked Groups :
The ethoxymethyl group in the target compound likely improves solubility compared to SLM6031434 and SLP7111228, which contain oxadiazole-linked aromatic systems. These systems, however, may enhance target affinity through π-π stacking or van der Waals interactions . - Stereochemistry: SLM6031434 (S-enantiomer) exhibits higher SphK2 inhibition than its R-enantiomer, SLM6081442, highlighting the importance of stereochemistry in activity.
Pharmacokinetic and Formulation Considerations
- Metabolic Stability : The trifluoromethyl group in the target compound may reduce cytochrome P450-mediated metabolism compared to compounds with unprotected alkyl chains (e.g., SLM6031434) .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboximidamide typically involves:
- Introduction of the trifluoromethyl group at the 3-position of the pyrrolidine ring.
- Installation of the ethoxymethyl substituent at the same carbon.
- Conversion of the pyrrolidine nitrogen to the carboximidamide moiety.
This often requires multi-step sequences combining electrophilic trifluoromethylation, nucleophilic substitution or addition, and amidine formation.
Trifluoromethylation and Pyrrolidine Ring Formation
A recent metal-free method for synthesizing 3-trifluoromethyl pyrroles, which are structurally related heterocycles, involves the use of β-CF3-1,3-enynamides. This method exploits the electrophilic nature of the double bond activated by the trifluoromethyl group and nucleophilic attack by alkyl primary amines, leading to regioselective 1,4-hydroamination and formation of trifluoromethylated pyrroles. While this method is for pyrroles, similar principles can be adapted for pyrrolidine synthesis by hydrogenation or ring closure of intermediates.
Ethoxymethyl Substituent Installation
The ethoxymethyl group can be introduced via alkylation reactions using ethoxymethyl halides or ethers under basic conditions. This is typically done on a pyrrolidine intermediate bearing a reactive site (e.g., a carbanion or enolate at the 3-position) or via nucleophilic substitution on a suitable leaving group precursor.
Representative Preparation Protocol (Hypothetical Based on Analogous Data)
Detailed Experimental Findings from Analogous Carboximidamide Syntheses
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Temperature | 20–62 °C | Mild to moderate heating promotes reaction rates |
| Solvents | DMF, acetonitrile, water, acetone, THF | Choice depends on solubility and reaction step |
| Bases | N-ethyl-N,N-diisopropylamine, N,N-diisopropylethylamine, K2CO3 | Facilitate amidine formation and alkylation |
| Reaction Time | 2 h to 96 h | Longer times for amidine formation in some cases |
| Yield | 52–88% | Dependent on step and purification |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboximidamide, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving pyrrolidine derivatives. For example, intermediates may require functionalization with ethoxymethyl and trifluoromethyl groups. Key steps include cyclopropane ring formation (as seen in related trifluoromethyl-pyrrole derivatives) and carboximidamide group introduction . Characterization of intermediates should employ ESIMS (electrospray ionization mass spectrometry) to confirm molecular ions (e.g., m/z values) and 1H NMR to verify structural integrity (e.g., δ 2.12 ppm for methyl groups in similar compounds) .
Q. How should researchers validate the purity and stability of this compound under laboratory conditions?
- Methodological Answer : Use HPLC with UV detection to assess purity (e.g., 98.6% purity achieved for analogous pyrrole-carboxylic acids) . Stability studies should include accelerated degradation tests under varying pH, temperature, and light exposure. Monitor degradation via LCMS to identify byproducts and ensure compound integrity during storage .
Q. What safety protocols are critical when handling 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine derivatives?
- Methodological Answer : Follow TCI America guidelines: use fume hoods, protective clothing, and respiratory equipment. Dispose of waste via certified hazardous waste services to comply with federal regulations. Avoid long-term storage due to potential degradation risks .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., density functional theory) to model reaction pathways and transition states. ICReDD’s approach combines computational predictions with experimental validation to narrow optimal conditions (e.g., solvent selection, catalyst loading) and reduce trial-and-error experimentation . For example, reaction path searches can predict activation energies for trifluoromethyl group incorporation .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Cross-validate NMR , ESIMS , and X-ray crystallography data. If discrepancies arise (e.g., unexpected m/z values), re-examine sample preparation for impurities or solvent interference. For pyrrolidine derivatives, ensure deuterated solvents (e.g., DMSO-d6) are free of water to avoid peak splitting . Computational NMR prediction tools (e.g., ACD/Labs) can assist in assigning ambiguous signals .
Q. How can reactor design improve the scalability of this compound’s synthesis?
- Methodological Answer : Refer to CRDC subclass RDF2050112 (reaction fundamentals and reactor design). Use continuous-flow reactors for exothermic steps (e.g., cyclopropane formation) to enhance heat transfer and scalability. Membrane separation technologies (subclass RDF2050104) can purify intermediates efficiently, reducing yield losses .
Q. What advanced analytical techniques are suitable for studying its interaction with biological targets?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For mechanistic studies, use cryo-EM or X-ray crystallography to resolve binding conformations. Preclinical validation should include in vitro assays (e.g., enzyme inhibition) paired with in silico docking simulations .
Data Management and Reproducibility
Q. How should researchers address incomplete characterization data in published studies?
- Methodological Answer : Replicate synthesis using disclosed protocols (e.g., General Procedure E for carboximidamide derivatives ). If critical data (e.g., NMR assignments) are missing, perform 2D NMR (HSQC, HMBC) to confirm connectivity. Publish supplementary data with raw spectra to enhance reproducibility .
Q. What frameworks ensure ethical and rigorous reporting of negative or contradictory results?
- Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Use platforms like Zenodo to share raw datasets. For contested results, apply comparative analysis methodologies (e.g., triangulating computational, spectroscopic, and synthetic data) to identify systemic errors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
